molecular formula C6H4N2O3Se B14475227 5-Nitrofurfurylselenocyanide CAS No. 65315-63-1

5-Nitrofurfurylselenocyanide

Cat. No.: B14475227
CAS No.: 65315-63-1
M. Wt: 231.08 g/mol
InChI Key: ZZECLBQIFKIUIY-UHFFFAOYSA-N
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Description

5-Nitrofurfurylselenocyanide is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, including antibacterial and antiprotozoal properties. The presence of the nitro group and the selenocyanide moiety in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrofurfurylselenocyanide typically involves the reaction of 5-nitrofurfural with potassium selenocyanate (KSeCN) in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-Nitrofurfural+KSeCNThis compound+KCl\text{5-Nitrofurfural} + \text{KSeCN} \rightarrow \text{this compound} + \text{KCl} 5-Nitrofurfural+KSeCN→this compound+KCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitrofurfurylselenocyanide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The selenocyanide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-nitrofurfurylamine.

    Reduction: Formation of 5-aminofurfurylselenocyanide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitrofurfurylselenocyanide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other biologically active compounds.

    Biology: Studied for its antibacterial and antiprotozoal properties.

    Medicine: Potential use in developing new antimicrobial agents.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitrofurfurylselenocyanide involves the interaction of its nitro group with biological molecules. The nitro group undergoes reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.

    Nifuroxazide: Used for intestinal infections.

    Furazolidine: Known for its antiprotozoal activity.

Uniqueness

5-Nitrofurfurylselenocyanide is unique due to the presence of the selenocyanide group, which imparts distinct chemical and biological properties compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

65315-63-1

Molecular Formula

C6H4N2O3Se

Molecular Weight

231.08 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methyl selenocyanate

InChI

InChI=1S/C6H4N2O3Se/c7-4-12-3-5-1-2-6(11-5)8(9)10/h1-2H,3H2

InChI Key

ZZECLBQIFKIUIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C[Se]C#N

Origin of Product

United States

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